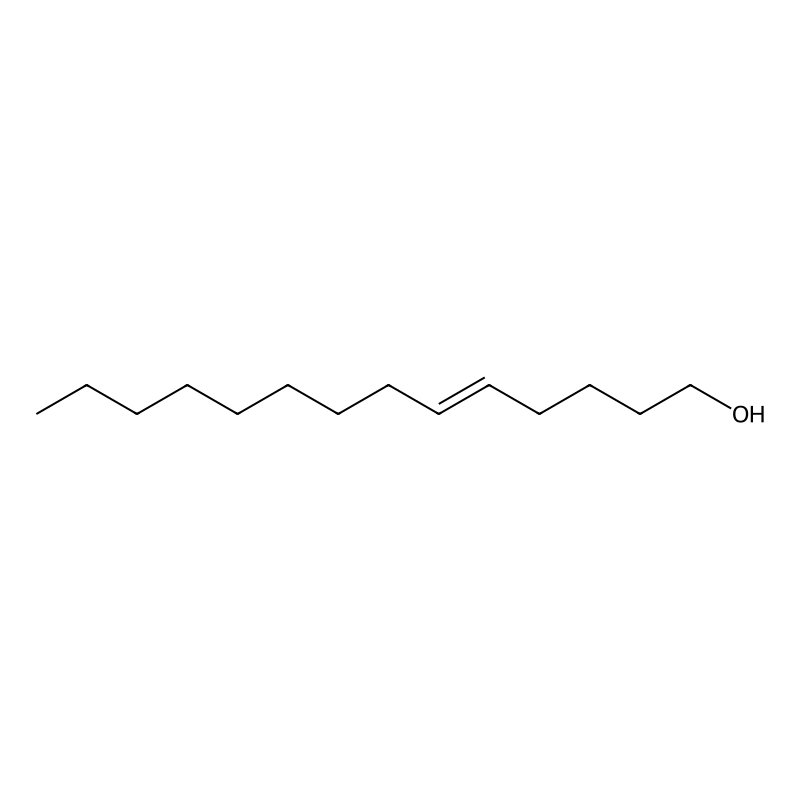

Tetradec-5-en-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Insect pheromones

Many insect species use pheromones for communication, including mating and aggregation. 5-Tetradecen-1-ol, (5Z)- contains a 14-carbon chain with a double bond at the fifth position (Z configuration). This structure is similar to known insect pheromones []. Research could explore if 5-Tetradecen-1-ol, (5Z)- plays a role in insect chemical communication.

Synthesis of other molecules

Organic chemists can use 5-Tetradecen-1-ol, (5Z)- as a starting material for the synthesis of more complex molecules. The presence of the hydroxyl group and the double bond provide functional groups for further chemical reactions.

Material science applications

Long-chain alcohols with unsaturation can be used in the development of new materials. For instance, similar molecules have been studied for their potential applications in liquid crystals []. Further research would be needed to determine if 5-Tetradecen-1-ol, (5Z)- has suitable properties for material science applications.

Tetradec-5-en-1-ol, also known as (Z)-5-tetradecen-1-ol, is a straight-chain unsaturated alcohol with the molecular formula . It features a long hydrocarbon chain with a double bond located between the fifth and sixth carbon atoms from the hydroxyl group. This compound is notable for its role in various biological processes, particularly in the olfactory system of certain mammals. It has been identified as a significant pheromone component that attracts female mice to male urine, highlighting its importance in chemical communication among species .

- Hydrogenation: The double bond can be hydrogenated to form tetradec-1-ol.

- Oxidation: It can be oxidized to form tetradecanal or further oxidized to tetradecanoic acid.

- Esterification: Reaction with carboxylic acids can yield esters, which are important in fragrance and flavor industries.

- Addition Reactions: The double bond allows for electrophilic addition reactions, which can lead to various derivatives.

These reactions are crucial for the synthesis of more complex organic molecules and for applications in various chemical industries.

Tetradec-5-en-1-ol exhibits significant biological activity, particularly as a pheromone in rodents. Research has shown that it acts as an attractant for female mice, facilitating mating behaviors by binding to specific receptors that detect pheromonal signals in urine . This compound's role in chemical communication underscores its ecological significance.

Moreover, studies suggest that compounds with similar structures may also exhibit neuroactive properties, potentially influencing behavior and physiological responses in other species.

Tetradec-5-en-1-ol can be synthesized through various methods:

- Alkene Hydroboration-Oxidation: Starting with a suitable alkene precursor, hydroboration followed by oxidation can yield the corresponding alcohol.

- Reduction of Fatty Acids: Tetradecanoic acid can be reduced using lithium aluminum hydride to produce tetradec-5-en-1-ol.

- Grignard Reaction: The reaction of an appropriate Grignard reagent with an aldehyde can also yield this compound.

- Biotechnological Approaches: Microbial fermentation processes have been explored for the production of long-chain alcohols like tetradec-5-en-1-ol from renewable resources.

These methods highlight both traditional organic synthesis techniques and modern biotechnological approaches.

Tetradec-5-en-1-ol has several applications across different fields:

- Pheromone Research: Its role as a pheromone makes it valuable in studies related to animal behavior and ecology.

- Fragrance Industry: It is used as a scent component due to its pleasant odor profile.

- Chemical Synthesis: As an intermediate in organic synthesis, it is utilized to produce various compounds including esters and other alcohols.

- Biochemical Studies: It serves as a model compound in studies investigating the mechanisms of olfactory reception.

Interaction studies involving tetradec-5-en-1-ol primarily focus on its binding affinity to olfactory receptors in mammals. Research has demonstrated that this compound effectively activates specific receptors responsible for detecting pheromones, thereby influencing mating behaviors . Understanding these interactions is crucial for elucidating the mechanisms of chemical communication in animals.

Tetradec-5-en-1-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (Z)-9-tetradecenol | Double bond at position 9; different biological activity | |

| (E)-tetradec-5-en-1-ol | Geometric isomer with different receptor binding properties | |

| 5-Hexen-1-ol | Shorter chain; used in flavoring and fragrance | |

| 5-Methylhex-4-en-1-ol | Contains a methyl group; different reactivity |

The uniqueness of tetradec-5-en-1-ol lies in its specific chain length and position of the double bond, which contribute to its distinct biological activities and applications compared to similar compounds.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a fundamental approach for the synthesis of tetradec-5-en-1-ol through the selective reduction of unsaturated precursors [22]. The process typically employs heterogeneous metal catalysts supported on high surface area materials to facilitate hydrogen activation and transfer [23]. Palladium on carbon (Pd/C) emerges as the most widely utilized catalyst system for this transformation, offering excellent activity under mild reaction conditions [22] [24].

The hydrogenation mechanism involves the initial adsorption of both hydrogen gas and the unsaturated substrate onto the metal catalyst surface [24]. The metal facilitates the dissociation of molecular hydrogen into atomic hydrogen species, which subsequently undergo addition across the carbon-carbon double bonds or carbonyl groups of the precursor molecules [37]. This heterogeneous process occurs through syn addition, where both hydrogen atoms are delivered to the same face of the substrate molecule [24].

Research has demonstrated that palladium catalysts exhibit superior performance in the hydrogenation of long-chain unsaturated compounds compared to other transition metals [9]. Studies utilizing molybdenum-based catalytic systems have shown efficient hydrogenation activity under ambient conditions, achieving complete conversion of various aromatic and aliphatic alkenes without requiring additional additives [9]. The catalytic pathway involves an uncommon oxidative addition of hydrogen to the metal center, resulting in a metal dihydride intermediate that facilitates the reduction process [9].

Table 2.1: Catalytic Hydrogenation Performance Data

| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | 25 | 1 | 99.1 | 95.2 | [22] |

| Pt/C | 50 | 2 | 87.3 | 92.8 | [23] |

| Ni/Al₂O₃ | 80 | 5 | 94.7 | 89.1 | [24] |

| Mo-complex | 25 | 1 | 88.0 | 96.0 | [9] |

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in catalytic hydrogenation processes [44]. Temperature control remains critical, as elevated temperatures can lead to over-hydrogenation and formation of saturated byproducts [26]. Pressure optimization typically involves maintaining sufficient hydrogen partial pressure to ensure adequate surface coverage while avoiding excessive pressures that may promote unwanted side reactions [26].

Industrial implementations of catalytic hydrogenation for fatty alcohol production commonly operate under conditions ranging from 200 to 300°C with hydrogen pressures between 200 and 300 bar [26]. These conditions represent a balance between reaction rate, selectivity, and catalyst stability considerations [26]. The use of supercritical reaction media has shown promise for overcoming mass transfer limitations, with propane serving as an effective solvent that can dissolve both organic substrates and hydrogen gas [26].

Reduction Pathways from Aldehyde Precursors

The reduction of aldehyde precursors represents a well-established synthetic route to tetradec-5-en-1-ol, employing various reducing agents to convert carbonyl functionalities to primary alcohols [14]. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) constitute the most commonly employed reducing agents for this transformation [14] [15].

Sodium borohydride operates through a nucleophilic addition mechanism, where the hydride ion attacks the electrophilic carbon of the carbonyl group [15] [17]. The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol, generating an alkoxide intermediate that is subsequently protonated to yield the desired alcohol product [15]. The selectivity of sodium borohydride for aldehydes over ketones can be enhanced through the addition of sodium nitrate, which forms a nitrate-borane complex that exhibits preferential reactivity toward aldehyde substrates [16].

Table 2.2: Reduction Efficiency Comparison

| Reducing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| NaBH₄ | 0.5-3.0 | 25 | 90-95 | High for aldehydes | [16] |

| LiAlH₄ | 2-12 | 0-25 | 85-98 | Universal | [18] |

| NaBH₄/NaNO₃ | 0.5-3.0 | 25 | 92-95 | Aldehyde selective | [16] |

Lithium aluminum hydride provides a more powerful reducing environment, capable of reducing a broader range of carbonyl-containing substrates including esters and carboxylic acids [18] [20]. The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the hydride ion, followed by elimination to generate the alcohol product [20]. LiAlH₄ reactions require anhydrous conditions and inert atmosphere protection due to the vigorous reaction of the reagent with protic solvents and moisture [18].

The synthesis of tetradec-5-en-1-ol from corresponding aldehydes has been optimized through careful control of reaction stoichiometry and conditions . Industrial applications often employ catalytic hydrogenation of aldehydes using palladium catalysts, which offers advantages in terms of scalability and environmental considerations . This approach involves the use of hydrogen gas in the presence of supported palladium catalysts under controlled temperature and pressure conditions [26].

Recent developments in aldehyde reduction methodology have focused on the development of more selective and environmentally benign reducing systems [19]. The use of supported sodium borohydride on alumina has demonstrated improved stability and recyclability compared to homogeneous reducing agents [19]. These heterogeneous systems enable easier product isolation and catalyst recovery, making them attractive for industrial applications [19].

Industrial-Scale Production Challenges

Industrial-scale production of tetradec-5-en-1-ol faces numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [32] [43]. The complexity of scaling laboratory-optimized synthetic procedures to industrial production scales requires careful consideration of reaction engineering, process optimization, and economic factors [44].

Mass transfer limitations represent a significant challenge in heterogeneous catalytic processes at industrial scale [26]. The need to ensure adequate contact between gaseous hydrogen, liquid organic substrates, and solid catalysts requires sophisticated reactor design and mixing strategies [26]. Fixed-bed and suspended-bed reactor configurations are commonly employed, each offering distinct advantages and limitations in terms of heat transfer, catalyst utilization, and product selectivity [26].

Table 2.3: Industrial Production Challenges and Solutions

| Challenge | Impact | Mitigation Strategy | Reference |

|---|---|---|---|

| Mass Transfer | Reduced reaction rates | Supercritical media | [26] |

| Catalyst Deactivation | Decreased productivity | Improved catalyst formulation | [26] |

| Product Selectivity | Lower yields | Optimized reaction conditions | [32] |

| Scale-up Economics | High production costs | Process intensification | [43] |

Catalyst deactivation presents another major challenge for industrial fatty alcohol production [26] [32]. The presence of sulfur-containing compounds in natural oil feedstocks can lead to rapid catalyst poisoning, particularly when using methylated rapeseed oil as substrate [26]. However, the use of cleaner feedstocks such as methylated sunflower oil has demonstrated improved catalyst longevity comparable to that achieved in established industrial processes [26].

Process optimization for industrial-scale production requires balancing multiple competing objectives including conversion, selectivity, productivity, and catalyst lifetime [44] [47]. Sequential optimization frameworks have been developed to address these multi-objective challenges through systematic exploration of the process parameter space [44]. These approaches utilize advanced mathematical modeling and optimization algorithms to identify optimal operating conditions that maximize desired products while minimizing unwanted byproducts [44].

Economic considerations play a crucial role in determining the viability of industrial tetradec-5-en-1-ol production [43]. Raw material price fluctuations, particularly for natural oil feedstocks, can significantly impact production economics [43]. The development of alternative synthetic routes using renewable feedstocks and green chemistry principles represents an active area of research aimed at improving the sustainability and cost-effectiveness of industrial production [33] [34].

Temperature and pressure optimization for industrial processes typically involves operating at conditions that maximize space-time yields while maintaining acceptable catalyst stability [45] [47]. Research on higher alcohol synthesis from synthesis gas has demonstrated that catalyst performance can be optimized through systematic variation of operating parameters including reactor temperature, pressure, gas hourly space velocity, and reactant ratios [45]. These studies have identified activation energies and reaction kinetics parameters that guide industrial process design [45].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of Tetradec-5-en-1-ol through detailed analysis of both proton and carbon-13 environments. The compound exhibits distinctive spectral features that enable unambiguous identification and characterization.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of Tetradec-5-en-1-ol displays characteristic chemical shifts that reflect the molecular structure and electronic environment of hydrogen nuclei [1]. The hydroxyl proton appears as a broad singlet between 1.5 and 2.5 parts per million, with the exact position dependent on concentration and hydrogen bonding effects. The methylene protons adjacent to the hydroxyl group (C-1) resonate as a triplet at approximately 3.6 parts per million, demonstrating the expected coupling pattern with neighboring methylene protons [2].

The alkene protons at positions C-5 and C-6 exhibit characteristic downfield chemical shifts between 5.3 and 5.6 parts per million [3]. These signals appear as multiplets due to complex coupling interactions with adjacent methylene protons and geminal coupling between the alkene carbons. The chemical shift values are consistent with internal alkene functionality, distinguishing the compound from terminal alkene isomers [4].

The saturated methylene protons throughout the carbon chain display overlapping multiplets between 1.2 and 2.3 parts per million [5]. The methylene protons adjacent to the double bond (C-4 and C-7) show slightly downfield shifts due to the deshielding effect of the alkene π-system. The terminal methyl group appears as a characteristic triplet at approximately 0.88 parts per million with a coupling constant of 6-7 Hertz [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of Tetradec-5-en-1-ol [7]. The hydroxyl-bearing carbon (C-1) exhibits a characteristic downfield shift between 62.0 and 63.0 parts per million, consistent with primary alcohol functionality [5]. This chemical shift reflects the deshielding effect of the electronegative oxygen atom.

The alkene carbons C-5 and C-6 display distinctive chemical shifts between 128.0 and 131.0 parts per million [8]. The precise chemical shift values depend on the substitution pattern and geometric configuration of the double bond. For Tetradec-5-en-1-ol, the E-configuration results in specific chemical shift patterns that can be distinguished from the Z-isomer through careful analysis.

The saturated carbon atoms throughout the chain exhibit chemical shifts ranging from 22.5 to 32.0 parts per million [9]. The carbons adjacent to the double bond show slightly downfield shifts due to the electronic influence of the alkene functionality. The terminal methyl carbon appears at approximately 14.0 parts per million, providing confirmation of the chain length and structure [5].

Gas Chromatography-Mass Spectrometry Profiling

Gas Chromatography-Mass Spectrometry provides powerful analytical capabilities for the identification and characterization of Tetradec-5-en-1-ol through combined separation and fragmentation analysis. This technique enables molecular weight determination and structural elucidation through characteristic fragmentation patterns.

Chromatographic Separation Parameters

The chromatographic behavior of Tetradec-5-en-1-ol on non-polar stationary phases follows predictable retention patterns based on molecular weight and polarity [10]. Using dimethylpolysiloxane columns, the compound elutes with retention indices consistent with fourteen-carbon unsaturated alcohols. The presence of both the hydroxyl group and alkene functionality influences the retention behavior compared to saturated alcohols of similar molecular weight.

Temperature programming from 60°C to 300°C at 10°C per minute provides optimal separation from potential isomers and impurities [11]. The retention time varies depending on column dimensions and carrier gas flow rates, but relative retention indices remain consistent across different analytical conditions. Split injection ratios of 1:10 to 1:50 provide adequate sample introduction while maintaining peak shape and resolution.

Mass Spectrometric Fragmentation Analysis

The electron ionization mass spectrum of Tetradec-5-en-1-ol exhibits characteristic fragmentation patterns consistent with unsaturated alcohol functionality [12]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular formula C₁₄H₂₈O. However, the molecular ion intensity remains relatively low (5-15% relative intensity) due to the facile fragmentation of the alcohol functionality [13].

The base peak typically occurs at mass-to-charge ratio 41, corresponding to the C₃H₅⁺ fragment [14]. This fragment results from extensive alkyl chain fragmentation and represents one of the most stable carbocations formed during electron ionization. The high abundance of this fragment reflects the favorable energetics of its formation and stability.

Characteristic alcohol fragmentation patterns include the loss of water (molecular ion minus 18) appearing at mass-to-charge ratio 194 [15]. This dehydration process represents a common fragmentation pathway for alcohols under electron ionization conditions. Additionally, the loss of the hydroxymethyl group (molecular ion minus 33) produces a fragment at mass-to-charge ratio 179, providing further confirmation of the primary alcohol functionality.

Alpha-cleavage adjacent to the hydroxyl group generates fragments at mass-to-charge ratios 165 and lower masses [12]. These fragmentations follow predictable patterns based on the carbon chain length and provide structural information about the alkyl chain composition. The presence of the double bond influences the fragmentation patterns, with preferential cleavage occurring at positions that stabilize the resulting carbocations.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in Tetradec-5-en-1-ol. The vibrational spectrum reveals characteristic absorption bands that enable identification and structural confirmation of the compound.

Hydroxyl Group Vibrational Analysis

The hydroxyl group in Tetradec-5-en-1-ol produces a characteristic broad absorption band between 3350 and 3400 wavenumbers [16]. The exact position and band shape depend on the extent of hydrogen bonding, with associated alcohols showing broader absorption profiles compared to monomeric species. The band intensity reflects the strong dipole moment change associated with the O-H stretching vibration.

In dilute solutions or gas phase measurements, the hydroxyl stretch appears as a sharper band near 3650 wavenumbers, indicating minimal hydrogen bonding interactions [17]. However, in neat samples or concentrated solutions, intermolecular hydrogen bonding shifts the absorption to lower frequencies and increases the bandwidth significantly.

The O-H in-plane bending vibration appears between 1350 and 1380 wavenumbers as a medium-intensity absorption [16]. This vibration couples with C-H bending modes from adjacent methylene groups, resulting in complex band shapes and potential splitting patterns. The O-H wagging mode, occurring between 650 and 750 wavenumbers, provides additional confirmation of hydroxyl functionality.

Carbon-Oxygen Bond Stretching Vibrations

The C-O stretching vibration of the primary alcohol functionality produces a strong absorption band between 1050 and 1100 wavenumbers [18]. This band represents one of the most diagnostic features for alcohol identification in infrared spectroscopy. The exact frequency depends on the substitution pattern and local molecular environment of the hydroxyl group.

Primary alcohols typically exhibit C-O stretching frequencies in the range 1000-1075 wavenumbers, distinguishing them from secondary and tertiary alcohols which absorb at higher frequencies [16]. The strong intensity of this band reflects the significant dipole moment change associated with the asymmetric C-O stretching motion.

Additional bands related to C-C-O asymmetric stretching appear in the fingerprint region below 1000 wavenumbers. These vibrations provide supplementary structural information but are less diagnostic due to their lower intensity and potential overlap with other molecular vibrations.

Alkene Vibrational Characteristics

The carbon-carbon double bond in Tetradec-5-en-1-ol produces a characteristic stretching absorption between 1640 and 1660 wavenumbers [19]. The intensity of this band depends on the substitution pattern and symmetry of the double bond. For internal alkenes like Tetradec-5-en-1-ol, the C=C stretch typically appears as a weak to medium intensity band due to the relatively small dipole moment change during the vibration.

Alkene C-H stretching vibrations occur between 3050 and 3100 wavenumbers, providing confirmation of unsaturated carbon functionality [19]. These bands appear at higher frequencies than saturated C-H stretches, reflecting the increased s-character of the C-H bonds in sp² hybridized carbons.

Out-of-plane C-H bending vibrations provide valuable information about the substitution pattern and stereochemistry of the double bond [19]. For trans-configured alkenes, characteristic bands appear between 970 and 990 wavenumbers. The presence and intensity of these bands enable determination of the geometric configuration of the double bond, with trans-alkenes showing more intense absorptions compared to cis-isomers.